molecular formula C16H12N2O2 B8298844 Phenyl quinolin-2-ylcarbamate

Phenyl quinolin-2-ylcarbamate

Cat. No.: B8298844
M. Wt: 264.28 g/mol
InChI Key: SWEBRQOIZBFSEG-UHFFFAOYSA-N
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Description

Phenyl quinolin-2-ylcarbamate is a chemical research reagent of interest in medicinal chemistry and organic synthesis. Compounds featuring the quinolin-2-yl scaffold are frequently investigated for their potential as key intermediates or pharmacophores in the development of biologically active molecules. For instance, (quinolin-2-ylmethoxy)phenyl-containing compounds have been explored as high-affinity leukotriene receptor antagonists , and various 2-phenylquinoline derivatives have been designed and synthesized as tubulin polymerization inhibitors for anticancer research . The carbamate functional group in this compound can serve as a versatile synthetic handle for further chemical modifications, potentially enabling its use in the construction of more complex molecular architectures, such as in the synthesis of (2-(quinolin-2-yl)phenyl)carbamates via innovative one-pot reaction sequences . Researchers may value this reagent for developing novel compounds in drug discovery programs. As a building block, it can be utilized to explore structure-activity relationships and optimize pharmacokinetic properties. This product is intended for research applications in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

phenyl N-quinolin-2-ylcarbamate

InChI

InChI=1S/C16H12N2O2/c19-16(20-13-7-2-1-3-8-13)18-15-11-10-12-6-4-5-9-14(12)17-15/h1-11H,(H,17,18,19)

InChI Key

SWEBRQOIZBFSEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl quinolin-2-ylcarbamate with its structural analogs, focusing on substituent effects, synthesis routes, and physicochemical properties.

Substituent Position on the Quinoline Ring

  • 8-Quinolyl N-(2-Methoxyphenyl)carbamate (CAS 1086885-87-1): This compound differs in the quinoline substitution position (8-yl vs. 2-yl) and includes a methoxy group on the phenyl ring. The methoxy group improves solubility in polar solvents, as noted in its application in chemiluminescence detection methods .
  • Quinolin-6-yl-2-methoxyphenyl-carbamate: Substitution at the 6-position introduces distinct electronic effects, altering the compound’s UV-Vis absorption profile. Such positional changes are critical in drug design, as they influence binding affinity to biological targets .

Substituents on the Phenyl Group

  • Phenyl (2-Chloro-4-hydroxyphenyl)carbamate (CAS 796848-80-1) :
    The chloro and hydroxyl groups on the phenyl ring enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions. The hydroxyl group also facilitates hydrogen bonding, which could improve stability in aqueous formulations .

Data Tables

Table 1: Key Structural Analogs of this compound

Compound Name CAS Number Molecular Formula Substituents (Quinoline/Phenyl) Notable Properties
8-Quinolyl N-(2-Methoxyphenyl)carbamate 1086885-87-1 C₁₇H₁₄N₂O₃ 8-quinolyl, 2-methoxyphenyl High solubility in polar solvents
Phenyl (2-Chloro-4-hydroxyphenyl)carbamate 796848-80-1 C₁₃H₁₀ClNO₃ Phenyl, 2-Cl-4-OH-phenyl Enhanced electrophilicity
2-Phenyl-4-quinoloylcarbamide Not provided C₁₆H₁₁N₃O₂ 2-phenylquinoline-4-carboxyl m.p. 232°C

Table 2: Spectrophotometric Methods for Related Compounds

Compound Analyzed λ_max (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Stability Application
Phenylephrine-HCl 510 6.62 × 10³ 48 hours Nasal spray analysis
8-Quinolyl derivatives Not reported Not reported pH-dependent Chemiluminescence detection

Research Findings and Implications

  • Synthetic Routes: Carbamates are typically synthesized via condensation of quinoline carbonyl chlorides with amines or carbamide, as demonstrated in early studies . Modifications in reaction media (e.g., alkaline vs. acidic) significantly impact yield and purity.
  • Analytical Methods: Spectrophotometric techniques (e.g., azo dye coupling at 510 nm) are reliable for quantifying phenyl derivatives, though this compound may require HPLC or mass spectrometry due to structural complexity .
  • Stability Trends : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance stability against hydrolysis, whereas electron-donating groups (e.g., -OCH₃) improve solubility .

Q & A

Q. What synthetic methodologies are recommended for preparing phenyl quinolin-2-ylcarbamate, and how can reaction conditions be optimized?

this compound can be synthesized via carbamate-forming reactions, often using aryl isocyanates or chloroformates with quinolin-2-ol derivatives. For example, analogous methods involve coupling aromatic aldehydes with amines under mild conditions (e.g., DMF/sulfur systems) to form heterocyclic carbamates . Optimization strategies include:

  • Screening catalysts (e.g., Lewis acids) to enhance yield.
  • Adjusting solvent polarity (e.g., 1,4-dioxane for improved solubility).
  • Employing Design of Experiments (DoE) to evaluate temperature, stoichiometry, and reaction time interactions .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1^1H and 13^{13}C chemical shifts, particularly for carbamate and quinoline moieties .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) and resolve impurities using reverse-phase columns .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, lipophilicity)?

Discrepancies often arise from impurities or methodological variations. To address this:

  • Purity Verification : Use GC or HPLC (as in histamine analysis ) to detect trace impurities (e.g., arsenic, lead) that alter solubility .
  • Standardized Protocols : Adopt consistent solvents (e.g., 90% ethanol for dissolution tests) and temperature controls .
  • Computational Modeling : Predict logP values via Quantitative Structure-Property Relationship (QSPR) models and cross-validate with experimental HPLC-derived lipophilicity indices .

Q. What experimental designs are suitable for evaluating this compound’s bioactivity in pharmacological studies?

  • In Vitro Assays : Use enzyme inhibition screens (e.g., acetylcholinesterase for neurodegenerative applications) with IC50_{50} determination .
  • Dose-Response Studies : Apply nonlinear regression to model efficacy and toxicity thresholds.
  • Control Groups : Include structurally related compounds (e.g., fluoroquinolone derivatives ) to isolate carbamate-specific effects.

Q. How should researchers address ecological toxicity data gaps for this compound?

  • Preliminary Assessments : Conduct acute toxicity assays using Daphnia magna or algal models, referencing protocols for aquatic hazard classification .
  • Read-Across Strategies : Use data from structurally similar carbamates (e.g., phenyl alkyl carbamates ) to estimate biodegradation and bioaccumulation potential.
  • Long-Term Studies : Monitor soil mobility and microbial degradation in simulated environments .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing pharmacological or synthetic data?

  • Multivariate Analysis : Apply Central Composite Design (CCD) to optimize reaction parameters, as demonstrated in histamine quantification studies .
  • ANOVA : Compare bioactivity outcomes across experimental groups (e.g., antitumor efficacy in cell lines ).
  • Regression Models : Corrogate lipophilicity (logP) with membrane permeability for structure-activity relationship (SAR) insights .

Q. How can researchers mitigate risks during this compound synthesis?

  • Safety Protocols : Use fume hoods and personal protective equipment (PPE), adhering to hazard guidelines for skin/eye irritation and aquatic toxicity .
  • Waste Management : Follow IMDG codes (e.g., UN 3082) for disposal of toxic byproducts .
  • Stability Testing : Store compounds at -20°C in airtight containers to prevent degradation .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in this compound research?

  • Detailed Reporting : Document synthesis conditions (e.g., catalyst ratios, solvent grades) as in benzimidazole studies .
  • Reference Standards : Use certified materials (e.g., ≥98% purity ) for calibration.
  • Interlaboratory Validation : Share datasets via repositories (e.g., NIST Chemistry WebBook ) to enable cross-validation.

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